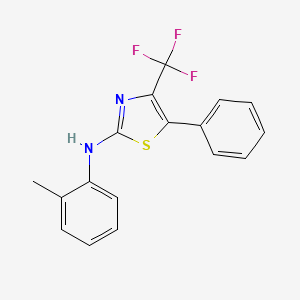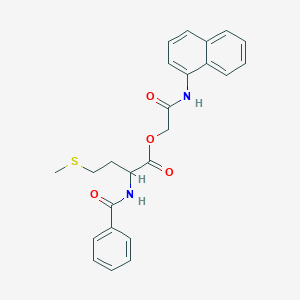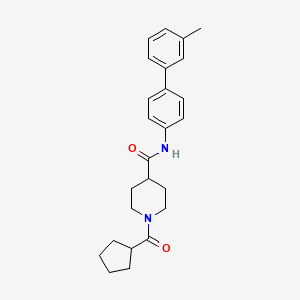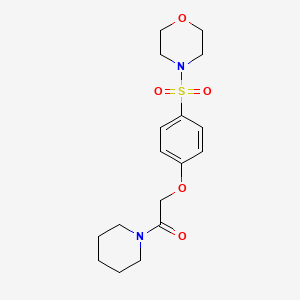![molecular formula C22H13Cl2NO3 B5079174 2,4-dichloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5079174.png)
2,4-dichloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4 on the benzene ring, and a chromen-3-yl group attached to the nitrogen atom of the benzamide structure. The chromen-3-yl group is derived from coumarin, a naturally occurring compound known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide typically involves multiple steps:
Formation of the Chromen-3-yl Intermediate: The chromen-3-yl intermediate can be synthesized by reacting 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate.
Coupling Reaction: The chromen-3-yl intermediate is then coupled with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dichloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The chromen-3-yl group can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dihydro derivatives or reduced forms of the chromen-3-yl group.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
2,4-dichloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dichloro-N-phenylbenzamide: Lacks the chromen-3-yl group, resulting in different biological activities.
N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide: Lacks the chlorine substituents, which may affect its reactivity and biological properties.
Uniqueness
2,4-dichloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is unique due to the presence of both chlorine atoms and the chromen-3-yl group, which contribute to its distinct chemical reactivity and potential biological activities .
Propriétés
IUPAC Name |
2,4-dichloro-N-[3-(2-oxochromen-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2NO3/c23-15-8-9-17(19(24)12-15)21(26)25-16-6-3-5-13(10-16)18-11-14-4-1-2-7-20(14)28-22(18)27/h1-12H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUXAJCKHAUWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B5079095.png)
![4-FLUORO-N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B5079101.png)
![2-[(2-fluorophenyl)methyl]-N-methyl-N-(1-pyridin-2-ylethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5079107.png)



![2-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-(3-nitrophenyl)ethanone](/img/structure/B5079141.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-beta-alaninate](/img/structure/B5079147.png)


![5-[[4-[2-(3,5-Dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B5079165.png)
![4-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-1,3-thiazol-2-amine](/img/structure/B5079180.png)
![ethyl 1-[(3-chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5079184.png)
![2-(4-bromophenyl)-3-[2-(4-chlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5079187.png)
